3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
CAS No.: 503184-34-7
Cat. No.: VC0041984
Molecular Formula: C7H5F3INO
Molecular Weight: 303.023
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503184-34-7 |
|---|---|
| Molecular Formula | C7H5F3INO |
| Molecular Weight | 303.023 |
| IUPAC Name | 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 |
| Standard InChI Key | OALNBVZKAAUOCT-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)I)C(F)(F)F |
Introduction
Physical and Chemical Properties
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine has the molecular formula C7H5F3INO. Based on this molecular composition and structural analysis, we can identify key physical and chemical properties that define this compound.
Physical Properties
While specific physical data for 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is not directly available in the search results, properties can be estimated based on structurally similar compounds. For instance, related compounds such as 3-Iodo-2-(trifluoromethyl)pyridine have documented physical properties that provide a reference point.
The addition of a methoxy group in 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine likely increases its molecular weight compared to the non-methoxylated analogues and potentially alters other physical properties such as boiling point and solubility.
Chemical Properties
The chemical behavior of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is largely determined by its three key functional groups:
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The trifluoromethyl group (CF3) at position 2 is strongly electron-withdrawing, which affects the electron distribution in the pyridine ring and influences reactivity patterns.
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The iodine atom at position 3 serves as an excellent leaving group and provides a reactive site for various transformations, particularly cross-coupling reactions.
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The methoxy group at position 6 is moderately electron-donating and can participate in certain reactions or influence the reactivity of other positions on the ring.
This combination of functional groups creates a molecule with unique electronic properties and reactivity, making it potentially valuable in complex organic synthesis.
Chemical Reactions
Based on its structure, 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is expected to participate in various chemical transformations, particularly those involving the reactive iodine atom.
Cross-Coupling Reactions
The iodine atom at position 3 makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including:
| Reaction Type | Coupling Partner | Expected Product |
|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | 3-Aryl/alkyl substituted derivatives |
| Sonogashira | Terminal alkynes | 3-Alkynyl derivatives |
| Stille | Organostannanes | 3-Substituted derivatives |
| Negishi | Organozinc compounds | 3-Substituted derivatives |
Applications in Organic Synthesis
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine likely serves as a valuable building block in organic synthesis due to its unique functionality and potential for further transformation.
As a Synthetic Intermediate
The presence of an iodine atom makes this compound particularly useful as a synthetic intermediate in the construction of more complex molecular structures. Through various coupling reactions, the iodine can be replaced with diverse functional groups, enabling the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science.
Scaffold for Heterocyclic Compounds
The pyridine core with its specific substitution pattern provides a scaffold for the development of heterocyclic compounds with potential biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic properties .
Future Research Directions
Research on 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and related compounds continues to evolve, with potential developments in several areas:
Synthetic Methodology Development
Further refinement of synthetic methods for the efficient and selective preparation of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine could make this compound more accessible for various applications. Advances in transition metal catalysis, flow chemistry, and other modern synthetic techniques could provide more efficient routes to this and related compounds.
Exploration of Biological Activities
Systematic investigation of the potential biological activities of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives could reveal new applications in medicinal chemistry. The unique combination of functional groups in this compound might confer interesting and potentially useful biological properties.
Materials Science Applications
Functionalized pyridines have shown promise in materials science applications, including organic electronics and photovoltaics. The unique electronic properties conferred by the trifluoromethyl group and other substituents could make derivatives of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine interesting candidates for exploration in these fields.
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